molecular formula C6H3BrN2S B2680762 5-Bromo-1,2,3-benzothiadiazole CAS No. 31860-01-2

5-Bromo-1,2,3-benzothiadiazole

Cat. No.: B2680762
CAS No.: 31860-01-2
M. Wt: 215.07
InChI Key: SYDNXOHIHAFFBS-UHFFFAOYSA-N
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Description

5-Bromo-1,2,3-benzothiadiazole is an organic compound with the molecular formula C6H3BrN2S. It is a derivative of benzothiadiazole, where a bromine atom is substituted at the 5th position of the benzene ring. This compound is known for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic solar cells .

Scientific Research Applications

5-Bromo-1,2,3-benzothiadiazole has several applications in scientific research:

Mechanism of Action

While the specific mechanism of action for 5-Bromo-1,2,3-benzothiadiazole is not mentioned in the search results, it’s known that the compound’s reactivity increases in aromatic nucleophilic substitution reactions .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The compound is a new electron-withdrawing building block that can be used to obtain potentially interesting compounds for the synthesis of OLEDs and organic solar cells components . Future research could focus on finding conditions for the selective substitution of hydrogen or bromine atoms at position 4 in order to obtain compounds containing a (het)aryl group in this position .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,2,3-benzothiadiazole typically involves the bromination of 1,2,3-benzothiadiazole. One common method includes the reaction of 4-bromo-o-phenylenediamine with thionyl chloride and concentrated sulfuric acid under reflux conditions . The reaction proceeds as follows:

  • Mix 4.0 g (21 mmol) of 4-bromo-o-phenylenediamine with 14 mL of thionyl chloride and 0.62 mL of concentrated sulfuric acid.
  • Reflux the mixture for one hour.
  • The product is then isolated and purified.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1,2,3-benzothiadiazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Cross-Coupling Reactions: It participates in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium thiolate or primary amines in the presence of a base.

    Cross-Coupling Reactions: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base like potassium carbonate.

Major Products:

Comparison with Similar Compounds

    1,2,3-Benzothiadiazole: The parent compound without the bromine substitution.

    4,7-Dibromo-1,2,3-benzothiadiazole: A derivative with two bromine atoms, used in similar applications but with different electronic properties.

Uniqueness: 5-Bromo-1,2,3-benzothiadiazole is unique due to its specific substitution pattern, which provides a balance between reactivity and stability. This makes it particularly useful in the synthesis of materials for organic electronics, where precise control over electronic properties is essential .

Properties

IUPAC Name

5-bromo-1,2,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2S/c7-4-1-2-6-5(3-4)8-9-10-6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDNXOHIHAFFBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=NS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31860-01-2
Record name 5-bromo-1,2,3-benzothiadiazole
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